molecular formula C11H16O4S B14410615 2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene CAS No. 85477-07-2

2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene

Cat. No.: B14410615
CAS No.: 85477-07-2
M. Wt: 244.31 g/mol
InChI Key: XCSHQKPILCFJJS-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups and a propane-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dimethoxybenzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products

    Electrophilic Substitution: Substituted benzene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-1-(propane-2-sulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzene: Lacks the sulfonyl group, making it less reactive in certain reactions.

    2,4-Dimethoxy-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propane-2-sulfonyl group.

Properties

CAS No.

85477-07-2

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

2,4-dimethoxy-1-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C11H16O4S/c1-8(2)16(12,13)11-6-5-9(14-3)7-10(11)15-4/h5-8H,1-4H3

InChI Key

XCSHQKPILCFJJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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